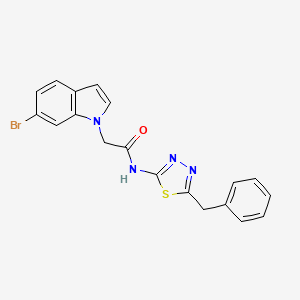![molecular formula C14H21N7O B14936488 N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14936488.png)
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both pyrazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The tetrazole ring is often formed by the cyclization of nitriles with sodium azide in the presence of a catalyst.
The final step involves the coupling of the pyrazole and tetrazole intermediates with a cyclohexyl acetamide derivative. This coupling reaction is usually carried out under mild conditions using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and tetrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrazole or tetrazole rings.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and tetrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclohexyl acetamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: Unique due to the presence of both pyrazole and tetrazole rings.
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanamide: Similar structure but with a methanamide group.
Uniqueness
This compound is unique due to its specific combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H21N7O |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
N-(1-methylpyrazol-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C14H21N7O/c1-20-9-12(8-16-20)17-13(22)7-14(5-3-2-4-6-14)10-21-11-15-18-19-21/h8-9,11H,2-7,10H2,1H3,(H,17,22) |
InChI-Schlüssel |
NXGCOCBKSNSSAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14936407.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14936411.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B14936418.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B14936429.png)
![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14936439.png)

![Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14936455.png)


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B14936468.png)

![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14936479.png)
